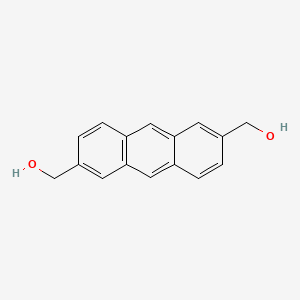

2,6-Anthracenedimethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While specific synthesis methods for 2,6-Anthracenedimethanol are not available, there are general methods for synthesizing anthracene derivatives . These methods include Friedel–Crafts reactions, Elbs reaction, aromatic cyclodehydration, Bradsher-type reactions from diarylmethanes, and metal-catalyzed reactions with alkynes .Aplicaciones Científicas De Investigación

Fluorescence Sensors

Anthracene derivatives have been explored for their potential in sensor technologies. A study by Ooyama et al. (2014) developed a highly-sensitive fluorescence PET (photo-induced electron transfer) sensor for detecting trace amounts of water in various solvents using anthracene–boronic acid ester. This highlights the applicability of anthracene derivatives in environmental monitoring and solvent quality assessment (Ooyama, Furue, Uenaka, & Ohshita, 2014).

Photophysical and Photochemical Properties

Anthracenes are utilized in a wide range of systems due to their versatile photophysical and photochemical properties. Bouas-laurent et al. (2000) discussed the structural aspects of anthracenes' photodimerization in fluid solutions, which is critical for their use in energy migration probes, molecular fluorosensors, and artificial photosynthesis (Bouas-laurent, Castellan, Desvergne, & Lapouyade, 2000).

Organic Electronics

The synthesis and properties of anthracene-containing fluorophores, such as Anthradan, were investigated by Lu et al. (2006), demonstrating their application in fluorescence applications with favorable excitation wavelengths and high quantum yields, suitable for biological systems (Lu, Lord, Wang, Moerner, & Twieg, 2006).

Molecular Assemblies and Materials Science

Yoshizawa and Klosterman (2014) reviewed the use of anthracene as a building block for constructing functional molecules and molecular assemblies. The unique chemical behaviors and properties of anthracene derivatives in these assemblies are desirable for developing advanced materials (Yoshizawa & Klosterman, 2014).

Mesoporous Materials

Goto et al. (2009) synthesized anthracene-bridged periodic mesostructured organosilicas, demonstrating their utility in creating materials with specific optical properties. These anthracene-silica hybrids exhibit unique absorption and fluorescence behaviors, important for applications in optoelectronics and sensing technologies (Goto, Nakajima, Mizoshita, Suda, Tanaka, Hasegawa, Shimada, Tani, & Inagaki, 2009).

Cross-Linking and Polymer Science

Jones et al. (2000) explored the photodimerization of anthracene units in poly(ethylene terephthalate) copolymers, leading to cross-linked materials with altered physical properties. This process is fundamental for developing new polymer materials with tailored characteristics (Jones, Liotta, Collard, & Schiraldi, 2000).

Direcciones Futuras

While specific future directions for 2,6-Anthracenedimethanol are not available, research into anthracene derivatives is ongoing, with applications in areas such as targeted cancer therapy . Additionally, the rate of the Diels–Alder reaction between 9,10-anthracenedimethanol and maleic anhydride has been studied, indicating potential future research directions .

Propiedades

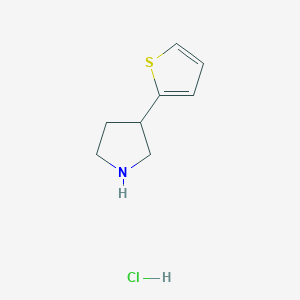

IUPAC Name |

[6-(hydroxymethyl)anthracen-2-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c17-9-11-1-3-13-7-16-6-12(10-18)2-4-14(16)8-15(13)5-11/h1-8,17-18H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROEFUJJXSBJMDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC3=C(C=CC(=C3)CO)C=C2C=C1CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2967632.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2967636.png)

![2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol](/img/structure/B2967637.png)

![1-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-[2-(4-methoxyphenyl)iminoethyl]-4-oxopyrimidine-5-carbonitrile](/img/structure/B2967639.png)

![N-(4-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-morpholinoethyl]ethanediamide](/img/structure/B2967643.png)

![2,6-difluoro-N-[2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2967647.png)